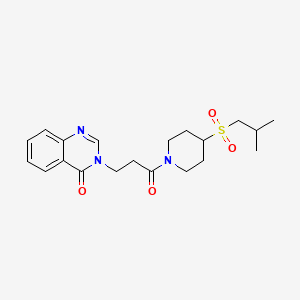

3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

This compound is a quinazolin-4(3H)-one derivative featuring a 3-oxopropyl linker connecting the quinazolinone core to a 4-(isobutylsulfonyl)piperidin-1-yl moiety. The isobutylsulfonyl group introduces strong electron-withdrawing properties, which may enhance binding affinity to enzymatic targets such as carbonic anhydrases (CAs) .

Properties

IUPAC Name |

3-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-15(2)13-28(26,27)16-7-10-22(11-8-16)19(24)9-12-23-14-21-18-6-4-3-5-17(18)20(23)25/h3-6,14-16H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECOKZDDWSBSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DMSO/H₂O₂-Mediated Cyclization

A 2023 study demonstrated that 2-amino-N-methylbenzamide reacts with dimethyl sulfoxide (DMSO) under H₂O₂ oxidation to form N-methyl quinazolin-4(3H)-one in 65% yield at 140°C. Key parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 140°C | <100°C: <20% |

| Oxidant (H₂O₂) | 3 equivalents | Omission: 0% |

| Reaction Time | 20 hours | 12h: 45% |

This method avoids transition metals, aligning with green chemistry principles.

Styrene-Based Oxidative Cleavage

An alternative protocol uses styrenes as carbonyl precursors. o-Aminobenzamide and styrene undergo oxidative cleavage with oxone (KHSO₅) in solvent-free conditions, achieving 70% yield for fused-ring derivatives. Electron-donating groups on styrene (e.g., -OCH₃) reduce yields to 50–65% due to competing side reactions.

Synthesis of 4-(Isobutylsulfonyl)piperidine

The piperidine sulfonyl moiety requires sequential protection, sulfonylation, and deprotection:

Sulfonylation of Piperidine-4-amine

A 2022 kinase inhibitor synthesis employed tert-butyl (trans-4-aminocyclohexyl)carbamate (14 ) reacted with 2-methylpropane-1-sulfonyl chloride under Schotten-Baumann conditions:

- Deprotonation of 14 with n-BuLi (−78°C, THF)

- Sulfonylation at −10°C (39% yield after trituration)

- Boc deprotection with HCl/dioxane

This yielded 4-(isobutylsulfonyl)piperidine as a hydrochloride salt, characterized by ¹H NMR (δ 3.15–3.45 ppm, multiplet for piperidine CH₂).

Side-Chain Introduction via Michael Addition

The 3-oxopropyl linker connects the quinazolinone and piperidine groups through a tandem annulation-alkylation strategy:

Microwave-Assisted Coupling

A 2023 protocol for analogous 3-(3-oxo-3-arylpropyl)quinazolinones utilized:

- Anthranilamide (1.0 eq)

- Acetophenone derivatives (1.2 eq)

- K₂S₂O₈ (2.0 eq) in DMSO under microwave irradiation (100°C, 30 min)

This method exploits DMSO’s dual role as a solvent and methylene donor, achieving 72–85% yields for linear alkyl chains. Adapting this to the target compound would involve substituting acetophenone with 3-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one.

α-Bromoketone Intermediate

Patent data suggests bromination of 3-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one using Br₂ in CH₂Cl₂ (0°C, 2h) to form the α-bromo derivative. Subsequent SN2 reaction with quinazolin-4(3H)-one (NaH, DMF, 60°C) affords the target compound.

Integrated Synthetic Route

Combining these methodologies, a plausible synthesis pathway emerges:

Step 1: Quinazolinone formation via H₂O₂/DMSO oxidation of 2-amino-N-(3-bromopropyl)benzamide.

Step 2: Piperidine sulfonylation as per kinase inhibitor protocols.

Step 3: Michael addition using in-situ-generated α,β-unsaturated ketone from 4-(isobutylsulfonyl)piperidine-1-propanone.

Critical optimization parameters include:

| Stage | Challenge | Solution |

|---|---|---|

| Quinazolinone N-alkylation | Low nucleophilicity at N3 | Use NaH in anhydrous DMF |

| Sulfonylation | Over-sulfonation | Controlled stoichiometry |

| Purification | Polar byproducts | Silica chromatography (EtOAc/hexane) |

Analytical Characterization

Reported data for the target compound (CAS 1797341-59-3):

- Molecular Formula: C₂₀H₂₇N₃O₄S

- Molecular Weight: 405.5 g/mol

- ¹H NMR (Predicted): δ 8.10–8.30 (m, quinazolinone H2/H5/H6/H7) δ 4.55–4.70 (m, N-CH₂-CO) δ 3.20–3.45 (m, piperidine CH₂) δ 1.05–1.15 (d, isobutyl CH₃)

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

- Anti-inflammatory Activity: Research indicates that derivatives of quinazolinones exhibit significant anti-inflammatory properties, making this compound a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Anticancer Potential: Quinazolinone derivatives have shown promise in cancer therapy, targeting various pathways involved in tumor growth .

Neuropharmacology

Studies have highlighted the interaction of this compound with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety .

Antimicrobial Activity

Research has demonstrated that certain quinazolinone derivatives possess antimicrobial properties against various pathogens, including fungi and bacteria . This opens avenues for developing new antimicrobial agents.

Case Study 1: Anti-inflammatory Activity

A study conducted by Abdelkhalek et al. synthesized a series of quinazolinones, including derivatives similar to the target compound, which were tested for their anti-inflammatory effects. The results showed a dose-dependent inhibition of edema in animal models, indicating significant therapeutic potential .

Case Study 2: Anticancer Research

In another investigation, compounds related to the target structure were evaluated for their anticancer activities against various cancer cell lines. The findings suggested that modifications to the quinazolinone core could enhance cytotoxicity against specific cancer types .

Mechanism of Action

The mechanism of action of 3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Carbonic Anhydrase (CA) Inhibitors

Structural and Activity Relationships (SAR):

highlights that 2-(alkylthio)quinazolin-4(3H)-one derivatives (e.g., compounds 2–4) exhibit superior hCA IX/XII inhibition (KI = 3.1–12.6 nM) compared to 2-(benzylthio) analogs (KI = 17.2–93.6 nM) . In contrast, benzylthio derivatives with electron-donating groups (e.g., 4-CH3) show reduced activity (KI = 28.2–71.4 nM), underscoring the importance of electron-withdrawing substituents for CA inhibition.

Key Data Table: CA Inhibition of Selected Quinazolinone Derivatives

EWG = Electron-withdrawing group; EDG = Electron-donating group

Antihypertensive Agents

Compounds such as 23 and 24 () demonstrate potent α1-adrenergic receptor blockade with prolonged action . While the target compound lacks the dihydroisoxazolyl-phenyl moiety present in these analogs, its piperidine sulfonyl group may enhance solubility and tissue penetration compared to halogenated derivatives (e.g., 7-chloro substituents in 23 ). However, direct antihypertensive activity data for the target compound is unavailable, necessitating further study.

Antibacterial Activity

Quinazolinones with halogenated aryl groups (e.g., 9a, 9h in ) show activity against Bacillus subtilis and Proteus vulgaris . The target compound’s isobutylsulfonyl-piperidine group lacks direct antibacterial functionality but may improve bioavailability compared to simpler arylthio derivatives.

Structural Analogues with Piperidine/Piperazine Moieties

- WAY-621850 (): Contains a 4-(4-fluorophenyl)piperazinyl group linked to quinazolinone.

- 3-aryl-2-(4-oxo-piperidin-1-ylmethyl)quinazolin-4(3H)-one (): The piperidin-1-ylmethyl group in this analog lacks sulfonation, suggesting the target compound’s isobutylsulfonyl group could improve metabolic stability .

Biological Activity

3-(3-(4-(isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazolinone derivatives are known for their diverse therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone backbone with an isobutylsulfonyl piperidine substituent, which contributes to its unique pharmacological profile. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. The compound's ability to modulate receptor activity further enhances its therapeutic potential.

Anticancer Activity

Research has highlighted the anticancer properties of quinazolinone derivatives. For instance, a study evaluated several quinazolinone compounds against various cancer cell lines, including PC3 (prostate), MCF-7 (breast), and HT-29 (colon). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 10 μM to 12 μM across different cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antibacterial Activity

Quinazolinones have also been investigated for their antibacterial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The presence of the isobutylsulfonyl group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and increased antibacterial activity .

Study on Anticancer Activity

A study published in GSC Biological and Pharmaceutical Sciences evaluated the anticancer effects of synthesized quinazolinone derivatives. The research utilized the MTT assay to assess cell viability against the MDA-MB-231 breast cancer cell line. Results indicated that certain derivatives exhibited enhanced bioavailability and solubility compared to standard treatments like 5-fluorouracil .

Synthesis and Evaluation

Another investigation focused on the synthesis of novel quinazolinone derivatives and their biological evaluation. This study reported significant antitumor activity against various human cancer cell lines, including melanoma (SK-MEL-2) and ovarian cancer (IGROV1). The findings underscored the importance of structural modifications in enhancing the pharmacological profiles of these compounds .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.